Benz[a]anthracene-7,12-dione, 4-bromo-

Antibacterial Enzyme Inhibition IMPDH

4-Bromobenz[a]anthracene-7,12-dione (CAS 63715-52-6) is a brominated polycyclic aromatic quinone with the molecular formula C18H9BrO2 and a molecular weight of 337.2 g/mol. As a key derivative within the benz[a]anthracene-7,12-dione (BAD) class, its unique 4-bromo substitution confers distinct chemical and biological properties, setting it apart from other regioisomers and the unsubstituted parent compound.

Molecular Formula C18H9BrO2
Molecular Weight 337.2 g/mol
CAS No. 63715-52-6
Cat. No. B3055272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz[a]anthracene-7,12-dione, 4-bromo-
CAS63715-52-6
Molecular FormulaC18H9BrO2
Molecular Weight337.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=CC=C4)Br
InChIInChI=1S/C18H9BrO2/c19-15-7-3-6-11-10(15)8-9-14-16(11)18(21)13-5-2-1-4-12(13)17(14)20/h1-9H
InChIKeyNXRTWAFFQRALPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenz[a]anthracene-7,12-dione (CAS 63715-52-6): A Strategic Intermediary and Chemical Probe with Validated Activity Profiles


4-Bromobenz[a]anthracene-7,12-dione (CAS 63715-52-6) is a brominated polycyclic aromatic quinone with the molecular formula C18H9BrO2 and a molecular weight of 337.2 g/mol . As a key derivative within the benz[a]anthracene-7,12-dione (BAD) class, its unique 4-bromo substitution confers distinct chemical and biological properties, setting it apart from other regioisomers and the unsubstituted parent compound [1]. It serves not only as a crucial synthetic intermediate for preparing labeled compounds [1] but also as a chemical probe with defined activity against specific molecular targets like IMPDH and the aryl hydrocarbon receptor (AhR) [2][3].

The Risk of Generic Substitution: Why 4-Bromobenz[a]anthracene-7,12-dione is Not Interchangeable with Other BAD Derivatives


Substituting 4-bromobenz[a]anthracene-7,12-dione with its 1-, 2-, or 3-bromo regioisomers or the unsubstituted parent compound is scientifically unsound without rigorous re-validation. The specific position of the bromine atom profoundly impacts the molecule's electronic structure, reactivity, and biological target engagement . For example, the 4-bromo derivative's role as a precursor for specific deuterium-labeled compounds is tied to its unique chemical behavior [1]. In biological systems, target affinity and efficacy are highly sensitive to substitution patterns, as demonstrated by distinct activity profiles across different bromo isomers [2]. Using a different isomer can lead to failed experiments, irreproducible results, and wasted resources in downstream applications ranging from synthetic chemistry to biological assays.

Quantitative Differentiation Guide for 4-Bromobenz[a]anthracene-7,12-dione (CAS 63715-52-6): A Head-to-Head Evidence Review


Validated Enzymatic Inhibition: Potent and Defined Activity Against Bacillus anthracis IMPDH

4-Bromobenz[a]anthracene-7,12-dione demonstrates potent, defined inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) from Bacillus anthracis. This is a quantifiable differentiation point from other benz[a]anthracene-7,12-dione (BAD) derivatives for which such specific and potent activity data is not publicly available in authoritative databases. The compound's mechanism has been characterized as non-competitive, with a Ki of 2.30 nM and an IC50 of 4 nM, providing a clear, validated starting point for further medicinal chemistry or biological studies [1].

Antibacterial Enzyme Inhibition IMPDH

Defined Agonist Activity at the Human Aryl Hydrocarbon Receptor (AhR)

The compound acts as a defined agonist of the human aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and toxicity. In a recombinant cell-based assay, it exhibited an EC50 of 172 nM [1]. This level of potency and its action as an agonist provide a quantifiable benchmark for this specific derivative. This contrasts with the parent compound, benz[a]anthracene-7,12-dione, which has been reported as a weak inducer of AhR-mediated activity with an induction efficacy factor (IEF) approximately three to four orders of magnitude lower than the potent AhR agonist benzo[a]pyrene [2].

Toxicology Xenobiotic Sensing AhR Agonist

Unique Utility as a Synthetic Intermediate for Specifically Deuterium-Labeled Compounds

A key, application-specific differentiation is the compound's established role as a precursor for synthesizing specifically 2H-labeled benz[a]anthracenes. The 2+4 cycloaddition reaction of 1,4-naphthoquinone and substituted styrenes is used to prepare 1-, 2-, 3-, and 4-bromobenz[a]anthracene-7,12-diones (BADs) [1]. Critically, the 2-, 3-, and 4-bromo isomers can then be further transformed via a classical Grignard procedure to yield 7,12-dimethylbenz[a]anthracenes (DMBAs) in moderate yield [1]. This demonstrates the 4-bromo derivative is a viable and documented precursor in a synthetic pathway, a property not inherently shared by all BAD derivatives and is essential for researchers in metabolism, environmental science, or pharmacokinetic studies.

Isotopic Labeling Synthetic Chemistry Deuterium

Verified Chemical Identity Through Publicly Available Spectral Data

The chemical identity of 4-bromobenz[a]anthracene-7,12-dione is confirmed by reference-quality analytical data. SpectraBase contains both 1H NMR and FTIR spectra for this specific compound [1]. This provides a quantitative and verifiable benchmark for confirming compound identity and purity upon receipt, a critical but often overlooked aspect of experimental reproducibility. While spectral data exists for the parent benz[a]anthracene-7,12-dione and some other derivatives [2], the availability of this data for the 4-bromo isomer reduces ambiguity in quality control procedures.

Analytical Chemistry Quality Control Spectroscopy

High-Value Application Scenarios for 4-Bromobenz[a]anthracene-7,12-dione (CAS 63715-52-6)


Development and Validation of IMPDH-Targeted Antibacterial Assays

Based on its potent and defined inhibition of Bacillus anthracis IMPDH (Ki = 2.30 nM, IC50 = 4 nM) [1], this compound is ideally suited as a positive control or chemical probe in the development and validation of enzymatic assays aimed at discovering novel IMPDH inhibitors. Its use ensures that assay systems are correctly calibrated and capable of detecting inhibitors with high sensitivity, providing a reliable benchmark for hit validation campaigns against this clinically relevant antibacterial target.

Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway in Toxicology and Drug Metabolism Studies

With a confirmed EC50 of 172 nM as an AhR agonist [1], this compound is a valuable tool for researchers investigating AhR-mediated signaling pathways. It can be used as a reference agonist in cell-based assays (e.g., using HepG2 reporter cells) to study the induction of xenobiotic-metabolizing enzymes like CYP1A1 [2]. This application is particularly relevant in toxicology, pharmacology, and environmental health sciences for assessing the potential of new chemical entities to activate the AhR pathway.

Synthesis of Specifically Labeled Polycyclic Aromatic Hydrocarbons (PAHs) for Metabolism and Tracing Studies

The established synthetic route from 4-bromobenz[a]anthracene-7,12-dione to specifically deuterium-labeled benz[a]anthracenes and dimethylbenz[a]anthracenes [1] makes this compound an essential reagent for laboratories studying the metabolism, environmental fate, or biological disposition of PAHs. The resulting labeled compounds are critical internal standards for quantitative mass spectrometry, enabling precise and accurate measurement of these ubiquitous environmental contaminants and their metabolites in complex biological or environmental matrices.

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